molecular formula C11H17NO2 B14307808 2-Methoxy-5-[2-(methylamino)propyl]phenol CAS No. 117652-27-4

2-Methoxy-5-[2-(methylamino)propyl]phenol

Cat. No.: B14307808
CAS No.: 117652-27-4
M. Wt: 195.26 g/mol
InChI Key: DRQIXEJQEHDMDV-UHFFFAOYSA-N
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Description

2-Methoxy-5-[2-(methylamino)propyl]phenol is an organic compound with a complex structure that includes a methoxy group, a methylamino group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[2-(methylamino)propyl]phenol typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 2-bromo-1-phenylpropane.

    Alkylation: The first step involves the alkylation of 2-methoxyphenol with 2-bromo-1-phenylpropane in the presence of a base like potassium carbonate. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

    Amination: The resulting intermediate is then subjected to amination using methylamine. This step typically requires a catalyst such as palladium on carbon (Pd/C) and is performed under hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[2-(methylamino)propyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-[2-(methylamino)propyl]phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[2-(methylamino)propyl]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating them.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol: Lacks the methylamino group, making it less versatile in chemical reactions.

    5-Methyl-2-methoxyphenol: Similar structure but with a methyl group instead of the methylamino group.

    2-Methoxy-4-methylphenol: Different substitution pattern on the phenol ring.

Uniqueness

2-Methoxy-5-[2-(methylamino)propyl]phenol is unique due to the presence of both methoxy and methylamino groups, which provide it with distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

117652-27-4

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-methoxy-5-[2-(methylamino)propyl]phenol

InChI

InChI=1S/C11H17NO2/c1-8(12-2)6-9-4-5-11(14-3)10(13)7-9/h4-5,7-8,12-13H,6H2,1-3H3

InChI Key

DRQIXEJQEHDMDV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)O)NC

Origin of Product

United States

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